O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride
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Overview
Description
O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride: is a chemical compound with the molecular formula C₃H₅F₄NO·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride typically involves the reaction of 2,2,3,3-tetrafluoropropanol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of fluorinated compounds .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of fluorinated analogs of natural products, which are useful in studying biological processes and developing new pharmaceuticals .
Medicine: It can be used in the design and synthesis of new drug candidates, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, polymer chemistry, and surface modification .
Mechanism of Action
The mechanism of action of O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, thereby exerting its effects .
Comparison with Similar Compounds
- O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride
Uniqueness: this compound stands out due to its specific fluorination pattern and the presence of the hydrochloride salt. This unique structure imparts distinct reactivity and solubility properties, making it valuable in various applications .
Properties
IUPAC Name |
O-(2,2,3,3-tetrafluoropropyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4NO.ClH/c4-2(5)3(6,7)1-9-8;/h2H,1,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLQMKUHWGIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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